4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
Description
4-Fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic benzamide derivative featuring a 4-fluorobenzoyl group linked via a propyl chain to a 4-phenylpiperazine moiety. Benzamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors (e.g., dopamine, serotonin) . The fluorine atom at the para position of the benzamide enhances metabolic stability and lipophilicity, while the phenylpiperazine group contributes to receptor binding affinity through hydrogen bonding and π-π interactions . This compound’s structural framework aligns with pharmacophores common in antipsychotics and antidepressants, though its specific biological profile requires further investigation.
Properties
IUPAC Name |
4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-9-7-17(8-10-18)20(25)22-11-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYRFPNSMBHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the propyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to changes in neurotransmitter signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperazine-Benzamide Scaffolds
Compound 11n ()
- Structure: 4-Phenoxybenzamide linked to a 3-methylpiperazine substituted with a 3-hydroxyphenyl group.
- Key Data : Molecular weight ≈ 490.7 g/mol (MS: m/z 490.7 [M+H]⁺), melting point 185°C .
- The 3-hydroxyphenyl-piperazine moiety may enhance solubility via hydrogen bonding but could increase susceptibility to metabolic oxidation.
Compound 11p ()
- Structure: 4-(2-Hydroxy-5-methylphenoxy)benzamide with a 3-methylpiperazine-hydroxyphenyl group.
- Key Data : Molecular weight ≈ 504.6 g/mol (MS: m/z 504.6 [M+H]⁺), melting point 179–183°C .
- Comparison: The methylphenoxy group in 11p adds steric hindrance, which may alter receptor selectivity compared to the target compound’s compact 4-fluoro group. Both compounds share a propyl linker, but the target’s phenylpiperazine likely offers stronger hydrophobic interactions than 11p’s hydroxyphenyl-piperazine.
Compounds 5a–5f ()
- Structure : Piperazine-linked trifluoromethylbenzene derivatives with acetylene substituents.
- Key Data : Molecular weights range ~450–500 g/mol (e.g., 5a: 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide) .
- Acetylene spacers in 5a–5f may increase rigidity, whereas the target’s propyl linker provides conformational flexibility.
Simplified Benzamide Derivatives
4-Fluoro-N-(4-fluorophenyl)benzamide ()
- Structure : A bis-fluorinated benzamide without a piperazine moiety.
- Key Data : Synthesized via silylation with BSA (bis(trimethylsilyl)acetamide), highlighting reactivity of fluorine in protection/deprotection strategies .
- Dual fluorine substituents increase lipophilicity but may limit solubility compared to the target compound’s balanced fluorobenzamide-piperazine design.
Research Findings and Implications
- Fluorine vs. Hydroxyl/Phenoxy Groups: Fluorine in the target compound improves metabolic stability compared to hydroxylated analogs (e.g., 11n, 11p), which may undergo glucuronidation or oxidation .
- Piperazine Role : The 4-phenylpiperazine in the target compound likely enhances binding to serotonin/dopamine receptors, whereas trifluoromethyl-piperazine derivatives () may prioritize kinase inhibition .
- Synthetic Accessibility : The target’s synthesis likely involves amide coupling between 4-fluorobenzoic acid and a propylpiperazine amine, contrasting with more complex routes for heterocyclic derivatives (e.g., ’s Suzuki coupling) .
Biological Activity
4-Fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. This article provides a detailed examination of its biological activity, including key research findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 341.4 g/mol
- CAS Number : 23376-12-7
Structural Features
The structure includes:
- A benzamide core .
- A fluorine atom at the para position.
- A propyl chain linked to a 4-phenylpiperazine moiety.
This unique arrangement suggests potential interactions with various biological targets, particularly neurotransmitter systems.
The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions. This mechanism positions the compound as a potential candidate for treating Alzheimer's disease and other cognitive disorders.
Acetylcholinesterase Inhibition
In studies utilizing the Ellman’s method, derivatives of this compound demonstrated significant inhibitory activity against AChE. One notable derivative exhibited an IC value of 0.90 μM , indicating strong potential for further development as an Alzheimer's treatment.
Anticonvulsant Activity
The compound's derivatives have also been assessed for anticonvulsant activities in animal models. The evaluation was conducted using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and rats, showcasing its versatility in pharmacological applications.
Comparative Analysis with Related Compounds
A comparative study was conducted to evaluate structural analogs and their respective biological activities. Key findings are summarized in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a fluorine atom at the para position | Focused on different receptor interactions |
| 2-Chloro-N-(3-(4-methylphenyl)piperazin-1-yl)benzamide | Similar piperazine structure but with methyl substitution | Potentially different biological activities |
| 2-Chloro-N-(3-(4-benzoylpiperidin-1-yl)propyl)benzamide | Contains a piperidine instead of piperazine | May exhibit different pharmacological properties |
These comparisons highlight the unique biological profiles associated with structural modifications, suggesting avenues for further research into optimizing therapeutic efficacy.
Neurodegenerative Disease Treatment
Research has indicated that compounds similar to this compound may play significant roles in treating neurodegenerative diseases. For instance, studies focused on its interaction with neurotransmitter systems revealed promising results in enhancing cognitive function through AChE inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with commercially available benzamide and piperazine derivatives. Key steps include:
- Amide Coupling : Reacting 4-fluorobenzoic acid derivatives with amines (e.g., 3-(4-phenylpiperazin-1-yl)propylamine) using coupling agents like EDCI or HOBt .
- Functional Group Introduction : Piperazine rings are often introduced via nucleophilic substitution or reductive amination under controlled temperatures (60–100°C) and inert solvents (e.g., DCM, THF) .
- Purification : Crude products are purified via column chromatography (silica gel, eluent: methanol/DCM mixtures) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.81 ppm for aromatic protons, δ 170.0 ppm for carbonyl carbons) confirm structural integrity and regiochemistry .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 504.7 [M+H]) validate molecular weight .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
Q. What are the key structural features influencing its biological activity?
- Methodological Answer :
- Piperazine Ring : Enhances binding to neurotransmitter receptors (e.g., dopamine, serotonin) via hydrogen bonding and hydrophobic interactions .
- Fluorobenzamide Group : The electron-withdrawing fluorine atom increases metabolic stability and modulates solubility .
- Propyl Linker : Balances flexibility and rigidity for optimal target engagement .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or photolytic degradation .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Normal-Phase Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in DCM) for polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data to yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility and reaction rates .
- Catalyst Optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to reduce side products .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .
Q. How should researchers address discrepancies in spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare NMR and MS data with computational predictions (DFT or molecular modeling) to resolve ambiguities in stereochemistry .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized species) and adjust reaction conditions .
Q. What strategies are used to evaluate its biological activity in vitro?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2/D3 receptors) quantify affinity (K) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist profiles .
- Solubility Optimization : Use co-solvents (DMSO/PBS) or lipid-based formulations for cell-based assays .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., 3-F, 2,4-di-F) or piperazine (e.g., 3-methylpiperazine) groups .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .
- Data Analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) with activity trends .
Q. What methods address poor aqueous solubility during biological testing?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts (e.g., 11n•2HCl) to enhance solubility in physiological buffers .
- Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Solubility Screening : Perform high-throughput solubility assays in PBS, simulated gastric fluid, and FaSSIF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
